GPR109a (HCA₂) Agonist Activity of the Acid Form: Cyclopropyl vs. 5-Ethyl Analog in a Matched HTRF cAMP Assay
The free carboxylic acid form (5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid, CAS 681034-74-2), for which the ethyl ester (CAS 681034-81-1) serves as a direct synthetic precursor and potential prodrug, was evaluated for agonist activity at human GPR109a in a HTRF-based cAMP reduction assay in human adipocytes. The cyclopropyl variant exhibited an EC₅₀ > 1000 nM [1]. In the same assay system, the closely related 5-ethyl analog (5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid, CHEMBL396864) also yielded an EC₅₀ > 1000 nM [2]. Both compounds display low-micromolar-range agonist activity at GPR109a, demonstrating that cyclopropyl substitution at the 5-position maintains receptor engagement at a level comparable to the simple ethyl congener, which represents the smallest non-hydrogen alkyl comparator in the 4-fluoro-5-substituted series claimed in CA2501134A1 [3].
| Evidence Dimension | GPR109a (HCA₂) agonist potency – reduction of intracellular cAMP |
|---|---|
| Target Compound Data | EC₅₀ > 1.00 × 10³ nM (acid form, CAS 681034-74-2) |
| Comparator Or Baseline | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid (CHEMBL396864): EC₅₀ > 1.00 × 10³ nM |
| Quantified Difference | Equipotent within the measurable range of the assay; both exceed the 1 μM threshold, indicating weak partial agonism or low-potency agonism at GPR109a. |
| Conditions | Human GPR109a expressed in human adipocytes; HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay; data curated by ChEMBL from Arena Pharmaceuticals (Skinner et al., 2007). |
Why This Matters
For procurement decisions in GPR109a/HCA₂-targeted research programs, the cyclopropyl variant offers comparable target engagement to the 5-ethyl analog while providing a conformationally constrained scaffold that may confer differentiated metabolic stability, justifying selection over the simpler ethyl congener when downstream in vivo or PK studies are planned.
- [1] BindingDB BDBM50220854 / ChEMBL392859: 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid. EC₅₀ > 1.00E+3 nM. Agonist activity at human GPR109a, HTRF cAMP assay in human adipocytes. Data from Skinner et al. (2007). View Source
- [2] BindingDB BDBM50220847 / CHEMBL396864: 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid. EC₅₀ > 1.00E+3 nM. Agonist activity at human GPR109a, HTRF cAMP assay in human adipocytes. Data from Skinner et al. (2007). View Source
- [3] Arena Pharmaceuticals, Inc. CA2501134A1 – 5-Substituted 2H-pyrazole-3-carboxylic acid derivatives as antilipolytic agents. Canadian Patent Application, filed 2004. Lines 142–153, specifically claiming 4-fluoro-5-methyl, 5-ethyl-4-fluoro, and 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid among the exemplified compounds. View Source
